molecular formula C15H17NO6 B8550431 2-Ethoxyethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 62760-08-1

2-Ethoxyethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No.: B8550431
CAS No.: 62760-08-1
M. Wt: 307.30 g/mol
InChI Key: ZZQLXYOEMJEIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxyethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is a useful research compound. Its molecular formula is C15H17NO6 and its molecular weight is 307.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

62760-08-1

Molecular Formula

C15H17NO6

Molecular Weight

307.30 g/mol

IUPAC Name

2-ethoxyethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C15H17NO6/c1-3-21-7-8-22-15(18)14(11(2)17)10-12-5-4-6-13(9-12)16(19)20/h4-6,9-10H,3,7-8H2,1-2H3

InChI Key

ZZQLXYOEMJEIJK-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-nitrobenzaldehyde (4.54 g), 2-ethoxyethyl acetoacetate (5.23 g) and piperidine (85.2 mg) in benzene (15 ml) was refluxed under azeotropic dehydration for 3 hours. The resultant mixture was washed with water, an aqueous solution saturated with sodium chloride and water in turn, dried and concentrated to give an oil of 2-ethoxyethyl 2-(3-nitrobenzylidene)acetoacetate. To this oily product was added ethyl 3-amino-4,4-diethoxycrotonate (6.5 g). The mixture was heated at 110° C. for about 3 hours. The reaction mixture was dissolved in ethyl acetate and washed with water twice and dried. The solvent was removed from the mixture to give an oil (15.58 g). This oil was subjected to column chromatography on silica gel with an eluent (a mixture of 10 parts of benzene and one part of ethyl acetate by volume) to give an oily substance (8.09 g). This oily substance (0.93 g) was treated with a mixture of n-hexane and diethyl ether to give crystals, which were further recrystallized from a mixture of n-hexane and diethyl ether to give yellow granules (565.2 mg) of 2-ethoxyethyl 2-methyl-4-(3-nitrophenyl)-5-ethoxycarbonyl-6-diethoxymethyl-1,4-dihydropyridine-3-carboxylate, m.p. 99° to 100° C.
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
85.2 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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